

Advanced Synthesis Guide: 2-Chloro-5-ethynylpyridin-4-amine

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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine

CAS No.: 1261079-58-6

Cat. No.: B1454623

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Executive Summary

2-Chloro-5-ethynylpyridin-4-amine is a critical heterocyclic building block, predominantly utilized in the development of targeted covalent inhibitors (TCIs) and allosteric kinase modulators (e.g., SHP2, KRAS, or EGFR inhibitors).^{[1][2][3]} Its structural uniqueness lies in the C5-ethynyl handle, which serves as a "warhead" for click chemistry or further carbon-carbon bond formation, and the C4-amino/C2-chloro motif, which provides essential hydrogen bonding capability and a vector for scaffold elaboration.

This technical guide delineates two distinct synthetic pathways. Route A (The Nucleophilic Displacement Strategy) is designated as the preferred high-fidelity route due to superior regiocontrol. Route B (The Direct Electrophilic Functionalization Strategy) is presented as an alternative when starting material availability dictates, though it requires rigorous isomer separation.

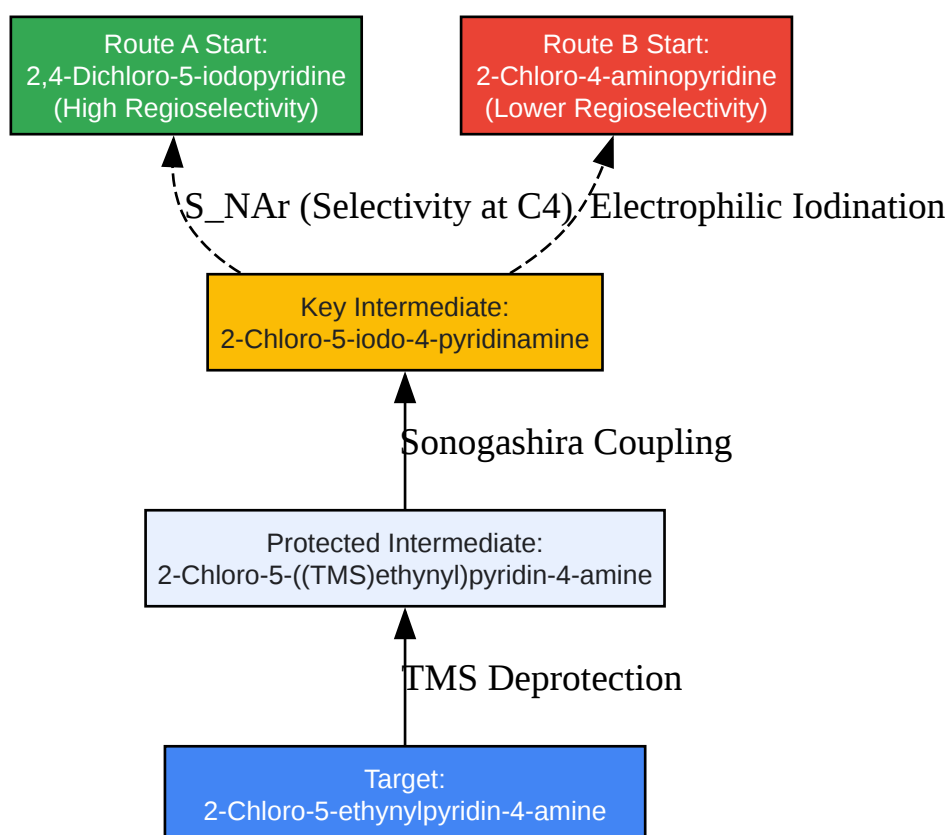
Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis of **2-Chloro-5-ethynylpyridin-4-amine** poses a classic regioselectivity challenge in pyridine chemistry: distinguishing between the C3 and C5 positions (both ortho to

the C4-amine) and managing the reactivity difference between C2 and C4 halides.

Strategic Disconnections

- C5-Ethynyl Installation: The terminal alkyne is unstable; therefore, it is installed via a protected precursor (Trimethylsilylacetylene) using Sonogashira coupling.
- C5-Halogenation: The precursor to the coupling must be a C5-iodo or C5-bromo species. Iodine is preferred for faster oxidative addition rates under milder palladium catalysis.
- Regiocontrol (The Core Problem):
 - Direct Iodination: Iodinating 2-chloro-4-aminopyridine is ambiguous, yielding a mixture of C3-iodo (sterically crowded but electronically favored) and C5-iodo isomers.
 - Displacement: Starting from 2,4-dichloro-5-iodopyridine exploits the innate reactivity difference of the pyridine ring. The C4-chloride is significantly more susceptible to S_NAr displacement by ammonia than the C2-chloride due to the stabilization of the Meisenheimer intermediate by the para-nitrogen.



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Caption: Retrosynthetic logic comparing the Displacement Strategy (Route A) vs. Direct Functionalization (Route B).

Part 2: Route A – The Displacement Strategy (Preferred)

Rationale: This route guarantees the correct positioning of the amino group at C4 and the iodine at C5 by utilizing the inherent electronic bias of the 2,4-dichloropyridine scaffold.

Step 1: Regioselective Amination

Reaction: 2,4-Dichloro-5-iodopyridine + Ammonia → 2-Chloro-5-iodo-pyridin-4-amine

Parameter	Specification
Substrate	2,4-Dichloro-5-iodopyridine (CAS: 343781-49-7)
Reagent	Aqueous Ammonia (28-30%) or NH ₃ in MeOH (7N)
Solvent	Ethanol or Isopropanol (if using aq. NH ₃)
Temperature	80–90 °C (Sealed Tube/Autoclave)
Time	4–6 Hours
Yield	75–85%

Protocol:

- Charge a pressure vessel with 2,4-dichloro-5-iodopyridine (1.0 eq).
- Add NH₃ in Methanol (7N) (5.0 eq).
- Seal the vessel and heat to 85°C. The internal pressure will rise; ensure the vessel is rated for >5 bar.
- Monitor via HPLC. The C4-Cl is displaced ~10x faster than the C2-Cl.

- Checkpoint: If C2-displacement (minor byproduct) increases, lower temperature to 60°C and extend time.
- Workup: Cool to RT. Concentrate in vacuo to remove excess ammonia and methanol.
- Purification: Slurry the residue in water to dissolve ammonium chloride salts. Filter the solid. [2][4][5] Recrystallize from Ethanol/Water (9:1) to remove trace 2-amino isomer.

Step 2: Sonogashira Coupling

Reaction: 2-Chloro-5-iodo-pyridin-4-amine + TMS-Acetylene → TMS-Intermediate

Mechanism: The Pd(0) catalyst inserts into the weak C5-I bond. The amino group at C4 can coordinate to Pd, potentially slowing the reaction; therefore, a bidentate ligand (dppf) or slightly higher catalyst loading is recommended.

Protocol:

- Dissolve 2-chloro-5-iodo-pyridin-4-amine (1.0 eq) in anhydrous THF or DMF (0.1 M).
- Add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ (0.03 eq).
- Add Triethylamine (Et₃N) (3.0 eq). Degas with Nitrogen/Argon for 15 min.
- Add Trimethylsilylacetylene (1.2 eq) dropwise.
- Stir at 50°C for 4 hours.
 - Note: Monitor for "homocoupling" of the alkyne (Glaser coupling), which occurs if O₂ is present.
- Workup: Filter through a Celite pad.[6] Concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Desilylation

Reaction: TMS-Intermediate → **2-Chloro-5-ethynylpyridin-4-amine**

Protocol:

- Dissolve the TMS-intermediate in Methanol.
- Add K_2CO_3 (1.5 eq). Stir at RT for 30 min.[5]
- Workup: Dilute with water, extract with EtOAc. Dry over Na_2SO_4 . [7][8]
- Final Isolation: Evaporate solvent. The product is typically an off-white to pale yellow solid.

Part 3: Route B – Direct Functionalization (Alternative)

Rationale: Useful when 2,4-dichloro-5-iodopyridine is unavailable. Requires careful separation of regioisomers.

Step 1: Iodination of 2-Chloro-4-aminopyridine

Reaction: 2-Chloro-4-aminopyridine + NIS → Mixture of 3-iodo and 5-iodo isomers

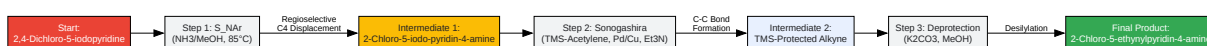
Critical Challenge: The amino group directs ortho. Position 3 is flanked by Cl and NH_2 , creating steric strain, but electronic effects often lead to a ~1:1 mixture of 3-iodo and 5-iodo products.

Optimized Protocol:

- Dissolve 2-chloro-4-aminopyridine (1.0 eq) in DMF (Polar aprotic solvents favor the 5-position slightly more than non-polar ones).
- Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
- Allow to warm to RT and stir for 12 hours.
- Workup: Pour into water/sodium thiosulfate solution. Extract with EtOAc. [2][7][8]
- Purification (Crucial):
 - The crude will contain ~40% 3-iodo, ~40% 5-iodo, and ~20% di-iodo.
 - Column Chromatography: Use a slow gradient of DCM/MeOH. The 3-iodo isomer typically elutes first due to internal H-bonding between NH_2 and I.

- Validation: Verify regiochemistry via ¹H NMR. The C6 proton in the 5-iodo isomer appears as a singlet (or weak doublet) and is significantly deshielded compared to the C6 proton in the 3-iodo isomer.

Part 4: Visualization of the Preferred Pathway (Route A)



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Caption: Step-by-step workflow for the high-purity synthesis of **2-Chloro-5-ethynylpyridin-4-amine**.

Part 5: Troubleshooting & Expert Insights

Regioselectivity Verification (NMR)

Distinguishing the 3-iodo and 5-iodo isomers in Route B is difficult but critical.

- 5-Iodo Isomer (Correct):** The proton at C6 is adjacent to the Iodine and Nitrogen. It typically appears at $\delta \sim 8.3$ ppm. The proton at C3 appears at $\delta \sim 6.8$ ppm.
- 3-Iodo Isomer (Incorrect):** The proton at C6 is adjacent only to Nitrogen (and C5-H). The proton at C5 is adjacent to C6-H. You will often see a coupling constant $J \sim 5-6$ Hz between H5 and H6. In the 5-iodo isomer, H3 and H6 are singlets (para-like, negligible coupling).

Catalyst Poisoning

The free amine at C4 can coordinate to Palladium, poisoning the Sonogashira reaction.

- Solution:** If conversion is low, use Pd(dppf)Cl₂ (bidentate ligand prevents amine coordination) or protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling. However, the free amine usually tolerates standard conditions if catalyst loading is maintained at 3-5 mol%.

Safety: Ethynyl Pyridines

- **Instability:** Low molecular weight ethynyl pyridines can be energetic. Avoid distilling the final product at high temperatures.
- **Polymerization:** Store the final product at -20°C under Argon, protected from light, to prevent polymerization of the alkyne.

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